4-Morpholinebutanamine
Description
Contextualization of 4-Morpholinebutanamine as a Core Structural Motif in Chemical Design
In the landscape of chemical synthesis, this compound serves as a valuable and versatile building block. lookchem.comlibretexts.org A building block in chemistry is a relatively small and simple molecule that can be used to construct larger, more complex compounds. libretexts.orgnih.gov The utility of this compound in this role stems from its distinct functional groups: the reactive primary amine at one end and the stable, yet influential, morpholine (B109124) ring at the other. lookchem.com
The primary amine provides a reactive handle for a multitude of chemical reactions, most notably amide bond formation, which is a cornerstone of medicinal chemistry. organic-chemistry.org Researchers can readily acylate, alkylate, or otherwise modify this amine to connect the 4-morpholinebutyl moiety to other fragments. libretexts.org This modularity allows chemists to systematically alter molecular structures to fine-tune their properties. lookchem.com
The molecule's structure, comprising a flexible butyl linker and the morpholine ring, allows it to be used as a spacer or linker in the design of bioactive molecules. The morpholine group itself can influence properties such as solubility, polarity, and metabolic stability of the final compound. lookchem.comnih.gov Therefore, this compound is not just a simple linker but a motif that imparts specific physicochemical characteristics to the target molecule, making it a strategic choice in the design of new chemical entities. lookchem.com
Below is a table of key physicochemical properties for this compound.
| Property | Value |
| CAS Number | 6321-07-9 |
| Molecular Formula | C₈H₁₈N₂O |
| Molecular Weight | 158.24 g/mol |
| Boiling Point | 244.6 °C at 760 mmHg |
| Density | 0.971 g/cm³ |
| Flash Point | 101.7 °C |
Physicochemical data sourced from chemical supplier information. lookchem.com
Historical and Contemporary Significance of Morpholine Ring Systems in Academic Research
The morpholine ring, a six-membered heterocycle containing both an amine and an ether functional group, holds a privileged position in academic and industrial research, particularly in medicinal chemistry. nih.govresearchgate.net Its significance is rooted in a combination of favorable properties that make it a desirable component in the design of therapeutic agents. nih.gov
Historically, the morpholine scaffold was recognized for its ability to confer water solubility and favorable metabolic properties to drug candidates. Its simple and efficient synthesis has also contributed to its widespread use. nih.gov In contemporary research, the morpholine ring is considered a "privileged pharmacophore," a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. nih.govresearchgate.net
The key attributes contributing to the morpholine ring's importance include:
Physicochemical Properties : The presence of the ether oxygen and the tertiary amine nitrogen imparts polarity and hydrogen bond accepting capabilities, which can improve a molecule's solubility and interactions with biological targets. nih.gov
Biological and Metabolic Properties : The morpholine ring is generally metabolically stable and can improve the pharmacokinetic profile of a drug, enhancing its potency and duration of action. nih.govresearchgate.net
Synthetic Accessibility : As a secondary amine, morpholine itself is a readily available reagent that can be easily introduced into molecules. A variety of synthetic methods exist to build the ring system from scratch, offering chemists synthetic flexibility. nih.gov
These features have led to the incorporation of the morpholine motif into numerous approved and experimental drugs across a wide range of therapeutic areas. nih.gov
Overview of Academic Research Trajectories Utilizing the this compound Motif
Academic research leverages the this compound motif primarily as a starting material for the synthesis of novel compounds with potential biological activities. The research trajectories often involve the chemical modification of the terminal primary amine to create libraries of new derivatives, which are then evaluated for specific applications.
One prominent research trajectory is the synthesis of N-(4-morpholinobutyl)amides . In this approach, the primary amine of this compound is reacted with various carboxylic acids or their activated derivatives to form a diverse set of amides. This strategy is a fundamental tool in medicinal chemistry to explore structure-activity relationships (SAR), where systematic changes in the acyl group can modulate the biological effect of the resulting compounds. organic-chemistry.org
Another significant area of investigation is the use of this compound in the synthesis of cyanoguanidines , which have been evaluated for their activity at histamine (B1213489) receptors. lookchem.com In these studies, the this compound fragment is incorporated into the final structure to probe its influence on receptor binding and functional activity.
Furthermore, the motif has been utilized in the development of novel benzoazepine compounds . lookchem.com The titles of published research indicate that this compound serves as a key intermediate, likely forming a substituent on the core benzoazepine scaffold. lookchem.com
A parallel research trajectory can be seen in studies using the closely related compound, 4-(2-aminoethyl)morpholine. Researchers have synthesized series of sulfonamide derivatives from this starting material to explore their antibacterial properties. researchgate.net This involves reacting the primary amine with various arylsulfonyl chlorides and subsequent N-alkylation to produce target molecules for biological screening. researchgate.net These studies highlight a common academic strategy: using simple morpholino-alkylamines as platforms to generate more complex molecules with specific functional and biological profiles.
The following table summarizes representative research trajectories that utilize the morpholine-alkylamine motif.
| Starting Motif | Reaction Type | Resulting Derivative Class | Investigated Application |
| This compound | Acylation | N-(4-morpholinobutyl)amides | General Medicinal Chemistry |
| This compound | Guanidinylation | Heteroalicyclic Cyanoguanidines | Histamine Receptor Modulation |
| This compound | Multi-step Synthesis | Benzoazepine Derivatives | Pharmaceutical Research |
| 4-(2-Aminoethyl)morpholine | Sulfonylation / Alkylation | Sulfonamides | Antibacterial Activity |
Structure
3D Structure
Properties
IUPAC Name |
4-morpholin-4-ylbutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c9-3-1-2-4-10-5-7-11-8-6-10/h1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUYYFMPMGYATPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30283607 | |
| Record name | 4-morpholinebutanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30283607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6321-07-9 | |
| Record name | 6321-07-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32425 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-morpholinebutanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30283607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(morpholin-4-yl)butan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Compounds Incorporating the 4 Morpholinebutanamine Motif
General Synthetic Strategies for Constructing Architectures Featuring the 4-Morpholinebutanamine Substructure
The integration of the this compound motif into target molecules is primarily achieved through reactions that form new bonds at its primary amine group. These strategies are chosen based on the nature of the substrate and the desired final architecture.
The primary amine of this compound serves as a potent nucleophile, enabling its participation in a variety of coupling reactions to form carbon-nitrogen (C-N) bonds. Two prominent methods for this integration are nucleophilic substitution and palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr): In this classic method, the amine attacks an electron-deficient aromatic or heteroaromatic ring that is activated by a suitable leaving group (e.g., a halogen like chlorine). The reaction proceeds by the addition of the amine to the ring, forming a Meisenheimer complex, followed by the elimination of the leaving group to yield the arylated amine. This strategy is particularly effective for heteroaromatic systems like quinolines, where a chlorine atom at an activated position (such as C4) can be readily displaced. For instance, the synthesis of 4-aminoarylvinylquinolines has been accomplished via the nucleophilic substitution of a 4-chloroquinoline (B167314) precursor with this compound. google.com
Palladium-Catalyzed Buchwald-Hartwig Amination: This powerful cross-coupling reaction has become a cornerstone of modern C-N bond formation. organic-chemistry.orglibretexts.org It allows for the coupling of aryl halides or triflates with primary or secondary amines using a palladium catalyst and a suitable phosphine (B1218219) ligand. organic-chemistry.orgnih.gov The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to furnish the N-aryl product and regenerate the Pd(0) catalyst. libretexts.org This method offers broad substrate scope and functional group tolerance, making it highly applicable for coupling this compound with a wide array of aryl and heteroaryl systems. nih.gov
The synthesis of arylvinylquinolines bearing the this compound moiety at the C4-position of the quinoline (B57606) ring has been achieved through nucleophilic substitution. google.comnih.gov The general approach involves reacting a pre-synthesized 4-chloro-2-arylvinylquinoline with this compound.
A typical procedure involves the condensation of an aniline (B41778) with an ethyl benzoylacetate to form a hydroxyquinoline, which is then chlorinated using phosphorus oxychloride. google.com The resulting 4-chloroarylquinoline is the key intermediate for introducing the desired amine. The subsequent nucleophilic substitution with this compound is generally carried out under elevated temperatures. google.com
Detailed reaction conditions reported for this transformation are summarized in the table below.
Table 1: Reaction Conditions for Nucleophilic Substitution with this compound
| Reactant | Reagent | Solvent | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|---|
| 4-Chloroarylquinoline | This compound | None (neat) | 130 °C | 24 h | 43-49% | google.com |
This table is interactive. Click on the headers to sort the data.
Optimization of Synthetic Pathways for Motif-Incorporated Molecules
Optimizing synthetic routes is crucial for improving reaction efficiency, yield, and purity of the final product. For molecules incorporating the this compound motif, this often involves fine-tuning the substitution on the core scaffold and adjusting reaction parameters.
In the development of arylvinylquinoline-based compounds, the substituent at the C4-position of the quinoline ring plays a critical role. Structure-activity relationship (SAR) studies have focused on optimizing this position by synthesizing a series of analogues with different alkylamines to identify the most favorable substructure. nih.gov
The optimization process involved comparing linkers of varying lengths between the quinoline core and a terminal amine group. Specifically, morpholinylalkylamine and N-methylpiperazinylalkylamine series with linkers of two, three, and four carbons were evaluated. nih.gov The results demonstrated that for the morpholinylalkylamine series, a tetramethylene (four-carbon) linker, as found in this compound, resulted in significantly higher potency compared to shorter di- or trimethylene linkers. nih.gov This led to the selection of arylvinylquinolines containing the this compound motif as benchmark molecules for further investigation. google.comnih.gov
Table 2: Effect of Alkylamine Linker Length on Arylvinylquinoline Activity
| Compound Series | Linker Length | Resulting Amine Moiety | Relative Potency | Reference |
|---|---|---|---|---|
| Morpholinylalkylamine | 2 carbons (Dimethylene) | 4-(2-Aminoethyl)morpholine | Lower | nih.gov |
| Morpholinylalkylamine | 3 carbons (Trimethylene) | 4-(3-Aminopropyl)morpholine | Intermediate | nih.gov |
This table is interactive. Click on the headers to sort the data.
The success of synthesizing molecules containing the this compound motif is highly dependent on carefully controlled reaction parameters. These factors directly influence the reaction yield, rate, and selectivity.
Temperature: As seen in the nucleophilic substitution to form 4-aminoarylvinylquinolines, high temperatures (e.g., 130°C) are often necessary to overcome the activation energy barrier for the reaction. google.com However, excessively high temperatures can lead to side reactions and decomposition of starting materials or products, thus requiring careful optimization.
Solvent: The choice of solvent is critical. In some cases, the reaction can be run neat, using the amine reagent itself as the solvent, which can drive the reaction forward due to high reactant concentration. google.com In other protocols, a high-boiling polar solvent like ethanol (B145695) is used to ensure all reactants are solubilized at the required temperature. google.com For palladium-catalyzed couplings, aprotic solvents like toluene (B28343) are often favored. libretexts.org
Base: The role of the base in C-N coupling reactions is to deprotonate the amine, making it a more potent nucleophile. libretexts.org The strength of the base must be matched to the pKa of the amine. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are common in Buchwald-Hartwig reactions, while weaker bases may be used for more sensitive substrates. libretexts.org
By systematically adjusting these parameters, chemists can optimize the synthetic pathway to maximize the yield and selectivity for the desired this compound-containing product.
Academic Research Perspectives on the 4 Morpholinebutanamine Motif in Molecular Design
The "Privileged Structure" Concept Applied to the Morpholine (B109124) Moiety within the Motif
The term "privileged structure" refers to a molecular scaffold that is capable of binding to multiple biological targets, often with high affinity. nih.govresearchgate.net This concept is central to understanding the utility of the morpholine ring within the 4-morpholinebutanamine motif. The morpholine heterocycle is a common feature in a wide array of approved drugs and experimental therapeutic agents. nih.govsci-hub.se
Rationale for the Inclusion of the Morpholine Ring in Designed Chemical Entities
The frequent incorporation of the morpholine ring in drug design is not coincidental but is based on a sound scientific rationale. nih.govsci-hub.se The morpholine moiety offers a unique combination of advantageous physicochemical and metabolic properties. nih.govsci-hub.se
Key properties contributing to its "privileged" status include:
Improved Pharmacokinetics: The morpholine ring can enhance the pharmacokinetic profile of a molecule. nih.govresearchgate.net For instance, the addition of a morpholine moiety to the anticancer drug gefitinib (B1684475) was shown to prolong its mean terminal plasma half-life to 41 hours. sci-hub.se
Enhanced Potency and Selectivity: The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, while the ring itself can participate in hydrophobic interactions. acs.orgresearchgate.netresearchgate.net These interactions can lead to increased potency and selectivity for a specific biological target. sci-hub.se In some instances, the morpholine ring is an essential component of the pharmacophore, directly interacting with the active site of an enzyme. researchgate.netsci-hub.se
Modulation of Physicochemical Properties: The presence of the weakly basic nitrogen atom gives the morpholine ring a pKa value close to physiological pH, which can improve a compound's aqueous solubility and permeability across biological membranes, including the blood-brain barrier. acs.orgnih.gov The electron-withdrawing effect of the oxygen atom reduces the basicity of the nitrogen, a feature that can be beneficial in drug design. researchgate.net
Metabolic Stability: The morpholine ring is generally stable to metabolic degradation, which can contribute to a longer duration of action for a drug. researchgate.net
Synthetic Accessibility: The morpholine ring is a readily available and synthetically versatile building block, allowing for its straightforward incorporation into a diverse range of molecular architectures. nih.govsci-hub.senih.gov
The following table summarizes the key attributes of the morpholine ring that rationalize its use in molecular design:
| Attribute | Description | Impact on Molecular Design |
| Pharmacokinetics | Can improve absorption, distribution, metabolism, and excretion (ADME) properties. | Leads to more drug-like candidates with better in vivo performance. nih.govresearchgate.net |
| Potency | The oxygen atom acts as a hydrogen bond acceptor, enhancing binding to target proteins. acs.orgresearchgate.net | Contributes to higher efficacy of the designed molecule. |
| Solubility | The weak basicity of the nitrogen atom enhances solubility in aqueous environments. acs.orgnih.gov | Improves bioavailability and formulation options. |
| Permeability | Favorable lipophilic-hydrophilic balance can aid in crossing biological membranes. acs.orgnih.gov | Important for reaching intracellular targets or crossing the blood-brain barrier. |
| Metabolic Stability | The ring is often resistant to metabolic breakdown. researchgate.net | Can lead to a longer duration of action. |
| Synthetic Tractability | Readily available and easy to incorporate into molecules. nih.govsci-hub.senih.gov | Facilitates the rapid synthesis of compound libraries for screening. |
Strategic Incorporation of the this compound Motif in Advanced Chemical Systems
The this compound motif, which combines the advantageous properties of the morpholine ring with a flexible four-carbon linker terminating in an amine, serves as a valuable tool in the design of advanced chemical systems. This motif is not only used to directly impart desirable properties but also as a reference point for further scientific investigation.
Role of Motif-Containing Compounds as Benchmark Molecules for Further Study
In the field of cheminformatics and molecular modeling, benchmark datasets are crucial for the development and validation of new computational methods. frontiersin.orgnih.gov These datasets, such as MoleculeNet, provide a standardized platform for comparing the performance of different algorithms on tasks like predicting molecular properties or generating novel molecular structures. nih.gov
While this compound itself may not be a standard benchmark molecule in large public datasets, the principles of its design and the properties it represents are integral to the development of such benchmarks. For instance, the Molecular Sets (MOSES) benchmark evaluates generative models based on their ability to produce molecules with specific desired properties, including molecular weight, logP, and synthetic accessibility. frontiersin.orgfrontiersin.org The physicochemical properties endowed by the this compound motif are precisely the types of attributes that these models aim to replicate and optimize.
The use of well-characterized motifs like this compound allows researchers to:
Validate Predictive Models: By comparing the predicted properties of molecules containing this motif with experimental data, researchers can assess the accuracy of their computational models.
Guide Generative Models: Generative algorithms can be trained on datasets rich in molecules with privileged structures like morpholine to learn the underlying chemical patterns that lead to favorable drug-like properties.
Establish Structure-Activity Relationships (SAR): The systematic modification of the this compound motif and the subsequent evaluation of the biological activity of the resulting analogs is a classic strategy in medicinal chemistry to establish robust SAR. sci-hub.se
Influence of the this compound Motif on Broader Molecular Attributes and Design Principles
The butylamine (B146782) linker provides conformational flexibility, allowing the morpholine ring to adopt an optimal position for binding. This flexibility can be crucial for accommodating the specific geometry of a receptor's binding pocket.
The terminal amine group of the this compound motif is a key functional group that can be readily modified. This allows for the synthesis of a wide variety of derivatives through common chemical reactions such as:
Acylation: Reaction with carboxylic acids or their derivatives to form amides. mdpi.combeilstein-journals.org
Alkylation: Reaction with alkyl halides to introduce new substituents on the nitrogen atom. mdpi.com
Schiff Base Formation: Condensation with aldehydes or ketones to form imines, which can be further modified. kashanu.ac.irnih.govjmchemsci.com
This synthetic tractability enables the exploration of a vast chemical space around the core this compound motif, facilitating the fine-tuning of a molecule's properties to achieve the desired biological activity and pharmacokinetic profile. The design principles learned from studying molecules containing the this compound motif can then be applied to the design of other, more complex chemical entities.
Future Research Directions in 4 Morpholinebutanamine Motif Chemistry
Exploration of Novel Synthetic Routes and Derivatization Strategies for Motif-Containing Compounds
The development of new synthetic pathways is crucial for creating diverse libraries of 4-morpholinebutanamine-containing compounds for various applications. The morpholine (B109124) ring, a core component of the motif, is a common feature in many biologically active molecules. researchgate.net
Novel Synthetic Routes:
Traditional methods for synthesizing morpholines often start from 1,2-amino alcohols. researchgate.net However, modern research focuses on more efficient, stereoselective, and environmentally friendly approaches.
Electrochemical Synthesis: An innovative and efficient method for creating substituted morpholines involves an electrochemical intramolecular etherification process. This technique is noted for its operational simplicity and scalability, providing high yields of various morpholine derivatives. acs.org
Catalytic Methods: Transition metal catalysis, particularly with palladium (Pd), is a key strategy. e3s-conferences.org For instance, a Pd-catalyzed carboamination reaction between a substituted ethanolamine (B43304) derivative and an aryl or alkenyl bromide can produce enantiopure cis-3,5-disubstituted morpholines. e3s-conferences.org
Green Chemistry Approaches: There is a growing emphasis on "green" synthesis methods that use recyclable catalysts, one-pot procedures, microwave assistance, or aqueous reaction media. mdpi.comnih.gov One such protocol uses inexpensive and simple reagents like ethylene (B1197577) sulfate (B86663) and tBuOK for the conversion of 1,2-amino alcohols to morpholines in high yields. chemrxiv.org
Multicomponent Reactions: The Ugi multicomponent reaction has been utilized for the synthesis of certain morpholine structures, demonstrating the power of convergent synthetic strategies. researchgate.net
The table below summarizes some modern synthetic approaches to morpholine rings, which are foundational for constructing the this compound motif.
| Synthetic Approach | Starting Materials | Key Features | Reference |
| Electrochemical Etherification | Amino Alcohols | Operationally simple, scalable, high yields. | acs.org |
| Pd-Catalyzed Carboamination | Substituted Ethanolamines, Aryl/Alkenyl Bromides | Produces enantiopure disubstituted morpholines. | e3s-conferences.org |
| Green Protocol | 1,2-Amino Alcohols, Ethylene Sulfate | High-yielding, uses inexpensive reagents. | chemrxiv.org |
| Ugi Multicomponent Reaction | Various | Convergent synthesis for complex structures. | researchgate.net |
Derivatization Strategies:
Derivatization is a key process for modifying the properties of a lead compound to enhance its activity, selectivity, or pharmacokinetic profile. For the this compound motif, derivatization can occur at several positions, including the morpholine nitrogen, the butyl chain, or the terminal amine.
Common derivatization reactions applicable to the terminal amine or other functional groups include:
Acylation: The reaction of amines with acyl chlorides or anhydrides to form amides. This can alter the molecule's polarity and hydrogen bonding capacity. researchgate.net
Alkylation: The introduction of alkyl groups to replace active hydrogens on amines or other functional groups. libretexts.org Reagents like N,N-dimethylformamide dimethylacetal (DMFDA) can react with primary amines to yield derivatives. libretexts.org
Silylation: The replacement of active hydrogens with a silyl (B83357) group, such as trimethylsilyl (B98337) (TMS), to increase volatility and improve chromatographic behavior. researchgate.netlibretexts.org
The following table outlines common derivatization reactions.
| Derivatization Type | Reagent Type | Resulting Functional Group | Purpose | Reference |
| Acylation | Acyl Chlorides | Amide | Modify polarity and H-bonding. | researchgate.net |
| Alkylation | Alkyl Halides, DMFDA | Substituted Amine | Modify structure and retention times. | libretexts.org |
| Silylation | Silylating Agents (e.g., TMS) | Silylated Amine | Increase volatility for GC analysis. | researchgate.netlibretexts.org |
Theoretical and Computational Analysis of the this compound Motif and its Interactions within Complex Molecular Frameworks
Computational chemistry offers powerful tools to predict and analyze how the this compound motif interacts with biological targets or other molecules. These methods are becoming indispensable for the rational design of new materials and therapeutic agents. cam.ac.ukresearchgate.net
Molecular Modeling and Simulation:
Molecular Docking: This technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov For the this compound motif, docking studies can elucidate its binding mode within a protein's active site, identifying key interactions such as hydrogen bonds, and hydrophobic interactions that contribute to binding affinity. nih.gov
Grand Canonical Monte Carlo (GCMC) Simulations: GCMC simulations are particularly useful for studying adsorption processes in porous materials like Metal-Organic Frameworks (MOFs). cam.ac.ukmdpi.com While not directly studying the this compound motif in isolation, the principles can be applied to understand how molecules containing this motif might interact with and diffuse through such frameworks.
Density Functional Theory (DFT): DFT simulations can be used to study the interactions between molecules and material surfaces, revealing how functional groups interact with metal centers or organic linkers in frameworks like MOFs. mdpi.com
Analysis of Non-Covalent Interactions:
The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method for visualizing and analyzing non-covalent interactions, which are crucial for understanding host-guest chemistry. frontiersin.org For the this compound motif, this could involve analyzing:
Hydrogen Bonds: Formed between the morpholine oxygen or the amine hydrogens and suitable donor/acceptor groups on a target molecule.
Hydrophobic Interactions: Involving the butyl chain and nonpolar regions of a binding pocket.
Electrostatic Interactions: Stemming from the partial charges on the atoms of the motif.
The table below details computational methods and their applications in analyzing molecular motifs.
| Computational Method | Application | Insights Gained | Reference |
| Molecular Docking | Predicting binding poses in proteins. | Binding affinity, key interactions (H-bonds, hydrophobic). | nih.gov |
| GCMC Simulations | Studying adsorption in porous materials. | Adsorption capacity, structure-property relationships. | cam.ac.ukmdpi.com |
| Density Functional Theory (DFT) | Analyzing molecule-surface interactions. | Details of interactions with functional groups and metal centers. | mdpi.com |
| QTAIM | Visualizing and quantifying non-covalent interactions. | Strength and nature of H-bonds, van der Waals forces. | frontiersin.org |
Future research leveraging these computational approaches will continue to refine our understanding of the this compound motif, enabling the design of molecules with tailored properties for specific applications, from new pharmaceuticals to advanced materials. google.comfrontiersin.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
